molecular formula C7H11NO3 B11717329 (S)-4-Butyloxazolidine-2,5-dione

(S)-4-Butyloxazolidine-2,5-dione

Cat. No.: B11717329
M. Wt: 157.17 g/mol
InChI Key: IDLCGAPAQNQOQR-YFKPBYRVSA-N
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Description

(S)-4-Butyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Butyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-4-Butyloxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (S)-4-Butyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Butyloxazolidine-2,5-dione: The non-chiral version of the compound.

    5-Methyl-4-oxazolidinone: A structurally similar compound with different substituents.

    2-Oxazolidinone: A simpler analog with a similar ring structure.

Uniqueness

(S)-4-Butyloxazolidine-2,5-dione is unique due to its chiral nature, which imparts specific stereochemical properties

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-4-butyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1

InChI Key

IDLCGAPAQNQOQR-YFKPBYRVSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CCCCC1C(=O)OC(=O)N1

Origin of Product

United States

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